

Technical Support Center: Optimizing AZD-3161 for Electrophysiology

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Compound of Interest

Compound Name: AZD-3161

Cat. No.: B1666215

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of **AZD-3161** in electrophysiology experiments. The following information is designed to address common challenges and provide clear protocols for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **AZD-3161**?

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel NaV1.7.^{[1][2]} NaV1.7 channels are crucial for the generation and propagation of action potentials in response to noxious stimuli, making them a key target for pain research.^[3] **AZD-3161** inhibits the flow of sodium ions through the channel, thereby reducing neuronal excitability.

Q2: What are the known off-target effects of **AZD-3161**?

While **AZD-3161** is highly selective for NaV1.7, it has been shown to have some activity at other channels and receptors at higher concentrations. It is significantly less potent at the cardiac sodium channel NaV1.5 and the hERG potassium channel.^{[1][2]} Additionally, it can inhibit the Adenosine Transporter (AT) and the Cannabinoid B1 (CB1) receptor with IC50 values in the micromolar range.^{[1][2]}

Q3: How should I prepare and store **AZD-3161** solutions for my experiments?

AZD-3161 is soluble in dimethyl sulfoxide (DMSO).[4] For electrophysiology experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM). This stock solution should be stored at -20°C for long-term stability.[5] On the day of the experiment, the stock solution can be thawed and diluted to the final desired concentration in the external recording solution. Ensure the final DMSO concentration in your experimental solution is low (typically $\leq 0.1\%$) to avoid solvent effects on the cells.

Q4: What is a good starting concentration for my initial experiments with **AZD-3161**?

Based on its reported pIC₅₀ of 7.1 (which corresponds to an IC₅₀ of approximately 79 nM), a good starting concentration for initial in vitro patch-clamp experiments would be in the range of 10 nM to 1 μ M.[1][2] This range should allow you to observe a significant block of NaV1.7 channels and to begin constructing a concentration-response curve.

Quantitative Data Summary

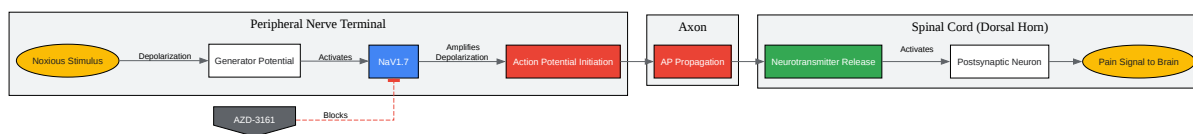
The following tables summarize the in vitro potency and selectivity of **AZD-3161**.

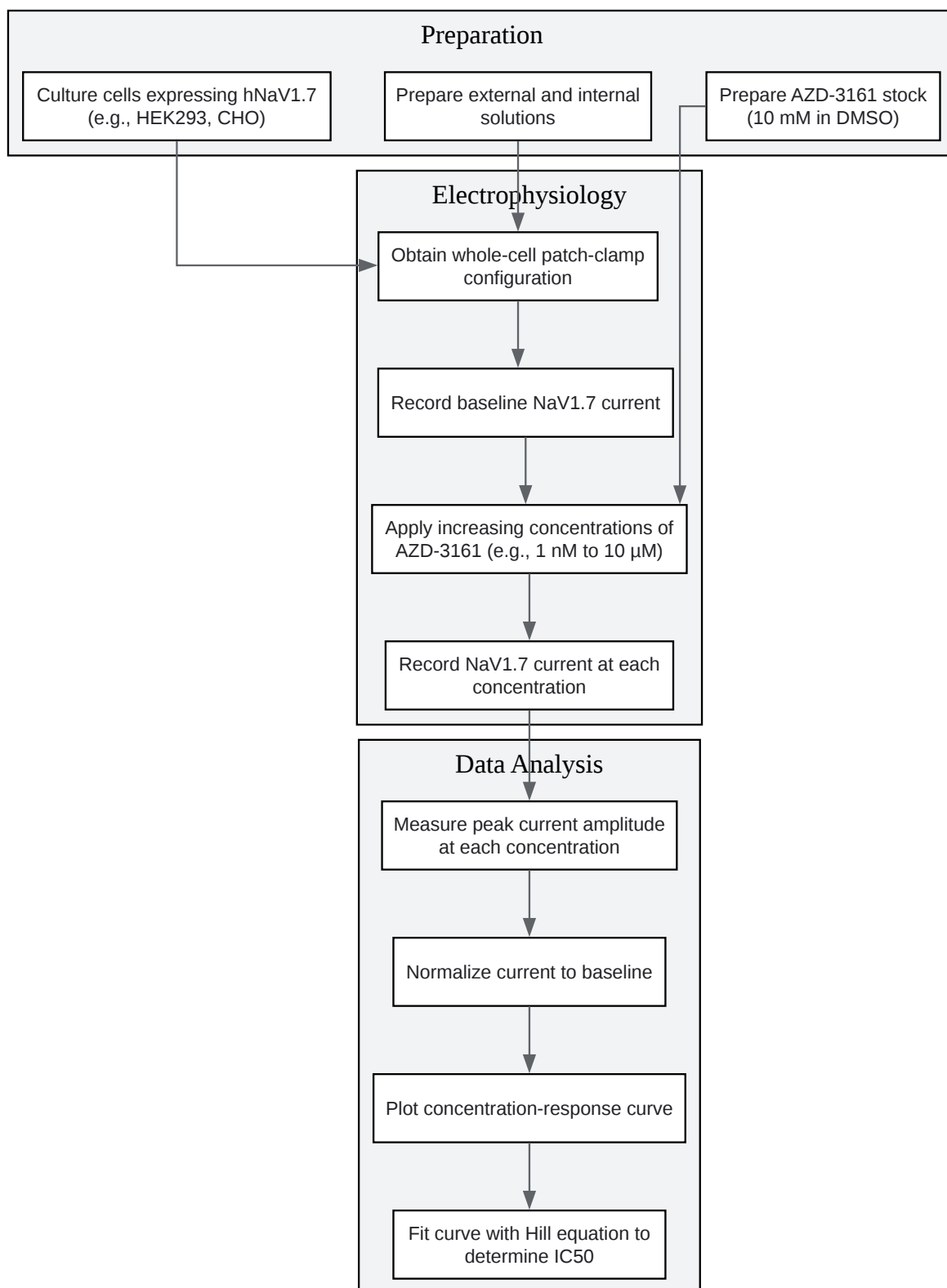
Target	pIC ₅₀	IC ₅₀ (nM)	Reference(s)
NaV1.7	7.1	~79	[1][2]
NaV1.5	4.9	~12,589	[1][2]
hERG	4.9	~12,589	[1][2]

Off-Target	IC ₅₀ (μ M)	Reference(s)
Adenosine Transporter (AT)	1.8	[1][2]
Cannabinoid B1 (CB1) Receptor	5.0	[1][2]

Signaling Pathways and Experimental Workflows

NaV1.7 Signaling Pathway in Nociception





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